Tert-butyl pentaneperoxoate

Description

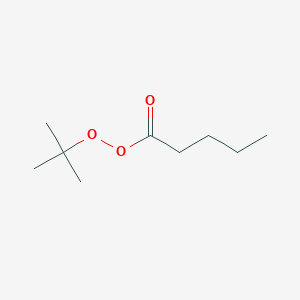

Tert-butyl pentaneperoxoate (C$9$H${18}$O$3$) is a peroxide derivative characterized by a tert-butyl group attached to a pentaneperoxoate backbone. Peroxides like tert-butyl pentaneperoxoate are widely used in industrial processes, including polymerization initiators and organic synthesis, due to their ability to generate free radicals under controlled conditions. These compounds typically exhibit moderate thermal stability and require careful handling to avoid decomposition, which can release hazardous gases like carbon monoxide .

Propriétés

Numéro CAS |

13653-03-7 |

|---|---|

Formule moléculaire |

C9H18O3 |

Poids moléculaire |

174.24 g/mol |

Nom IUPAC |

tert-butyl pentaneperoxoate |

InChI |

InChI=1S/C9H18O3/c1-5-6-7-8(10)11-12-9(2,3)4/h5-7H2,1-4H3 |

Clé InChI |

FFIUNPRXUCRYFU-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(=O)OOC(C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tert-butyl pentaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with pentanoyl chloride. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction conditions often involve maintaining a low temperature to control the exothermic nature of the reaction and to ensure the stability of the peroxide product.

Industrial Production Methods

In industrial settings, the production of tert-butyl pentaneperoxoate involves similar synthetic routes but on a larger scale. The process is carefully monitored to ensure the purity and stability of the product. Industrial production may also involve additional purification steps, such as distillation or recrystallization, to achieve the desired quality of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl pentaneperoxoate primarily undergoes decomposition reactions to generate free radicals. These free radicals can then participate in various chemical reactions, including:

Oxidation: The peroxide bond (–O–O–) in tert-butyl pentaneperoxoate can break, leading to the formation of tert-butyl alcohol and other oxidation products.

Reduction: Under certain conditions, the compound can be reduced to form tert-butyl alcohol and pentanoic acid.

Substitution: The free radicals generated from the decomposition of tert-butyl pentaneperoxoate can initiate substitution reactions in organic molecules.

Common Reagents and Conditions

Common reagents used in reactions involving tert-butyl pentaneperoxoate include:

Bases: Pyridine, sodium hydroxide

Solvents: Toluene, ethanol

Catalysts: Transition metal catalysts for specific reactions

Major Products Formed

The major products formed from the decomposition of tert-butyl pentaneperoxoate include tert-butyl alcohol, pentanoic acid, and various free radicals that can further react with other organic molecules.

Applications De Recherche Scientifique

Tert-butyl pentaneperoxoate has a wide range of applications in scientific research, including:

Chemistry: Used as a radical initiator in polymerization reactions to produce polymers with specific properties.

Biology: Employed in studies involving oxidative stress and the generation of reactive oxygen species.

Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for controlled release of active pharmaceutical ingredients.

Industry: Utilized in the production of plastics, resins, and other polymeric materials.

Mécanisme D'action

The mechanism of action of tert-butyl pentaneperoxoate involves the homolytic cleavage of the peroxide bond (–O–O–) to generate free radicals. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the organic molecules present in the reaction environment.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following tert-butyl peroxides and esters are structurally and functionally related to tert-butyl pentaneperoxoate:

Key Compounds for Comparison

Tert-butyl Hydroperoxide (TBHP, C$4$H${10}$O$_2$)

- Structure : Simplest tert-butyl peroxide with a single hydroperoxy group.

- Properties : Lower molecular weight (90.12 g/mol), lower boiling point (~35°C), and higher volatility compared to branched peroxides.

- Applications : Common oxidizer in organic synthesis and epoxidation reactions.

Di-tert-butyl Peroxide (DTBP, C$8$H${18}$O$_2$) Structure: Symmetrical peroxide with two tert-butyl groups. Properties: Higher thermal stability (decomposes at ~120°C), non-polar solubility, and slower radical generation kinetics. Applications: Used as a initiator in high-temperature polymerizations .

Tert-butyl Peroxybenzoate (TBPB, C${11}$H${14}$O$_3$)

- Structure : Combines a tert-butyl peroxide with a benzoyl group.

- Properties : Enhanced solubility in aromatic solvents due to the benzene ring; decomposes at ~100°C.

- Applications : Crosslinking agent for polymers and resins.

Tert-butyl 3,5,5-Trimethylhexaneperoxoate (C${13}$H${26}$O$_3$)

- Structure : Branched hexaneperoxoate with tert-butyl and methyl groups.

- Properties : Higher boiling point and tailored solubility for industrial applications. Its branched structure improves stability during storage .

Comparative Analysis

| Property | Tert-butyl Pentaneperoxoate* | TBHP | DTBP | TBPB |

|---|---|---|---|---|

| Molecular Formula | C$9$H${18}$O$_3$ | C$4$H${10}$O$_2$ | C$8$H${18}$O$_2$ | C${11}$H${14}$O$_3$ |

| Molecular Weight (g/mol) | ~174.2 (estimated) | 90.12 | 146.23 | 194.23 |

| Boiling Point (°C) | ~150 (estimated) | 35 | 110 | 100 (dec.) |

| Solubility | Moderate in hydrocarbons | High in water | Low in water | High in aromatics |

| Stability | Moderate | Low | High | Moderate |

| Applications | Polymerization, synthesis | Oxidation | High-temp initiator | Crosslinking |

*Estimated based on tert-butyl 3,5,5-trimethylhexaneperoxoate analogs .

Structural and Functional Insights

- Branching Effects : Compounds like tert-butyl 3,5,5-trimethylhexaneperoxoate exhibit enhanced stability and controlled reactivity due to steric hindrance from methyl groups, reducing unintended decomposition .

- Functional Groups: The presence of electron-withdrawing groups (e.g., tetrafluorophenoxy in ) can significantly increase oxidative stability and reactivity toward specific targets .

- Safety Profile : Unlike simpler peroxides (e.g., TBHP), tert-butyl pentaneperoxoate derivatives require stringent handling protocols to mitigate risks of exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.